![molecular formula C21H26ClN5 B3411124 5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902311-79-9](/img/structure/B3411124.png)
5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Overview
Description
5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H26ClN5 and its molecular weight is 383.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Biological Activity
5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a CDK (cyclin-dependent kinase) inhibitor. This article presents a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring structure. Its molecular formula is C21H26ClN5, with a molecular weight of 383.92 g/mol. The presence of various substituents, including tert-butyl and chlorophenyl groups, enhances its lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C21H26ClN5 |
Molecular Weight | 383.92 g/mol |
CAS Number | 896065-50-2 |
Key Functional Groups | Tert-butyl, Chlorophenyl, Piperazine |
Research indicates that this compound exhibits its biological activity primarily through the inhibition of CDKs. CDKs are essential for cell cycle regulation; thus, their inhibition can lead to disrupted cell proliferation, making this compound a candidate for cancer treatment.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- MCF7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 12.50 µM.
- A549 (Lung Cancer) : It displayed potent growth inhibition with an IC50 value of 26 µM.
These findings suggest that the compound effectively inhibits cancer cell growth by targeting critical pathways involved in cell division.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial effects. Related derivatives have been reported to possess activity against various pathogens, indicating that modifications in the structure can lead to enhanced antimicrobial properties.
Case Studies and Research Findings
Several research studies have contributed to understanding the biological activity of this compound:
- Study on CDK Inhibition :
- Cytotoxicity Assessment :
-
Structure-Activity Relationship (SAR) :
- The unique combination of substituents in this compound was shown to enhance both solubility and biological activity compared to other derivatives within the same chemical class .
Properties
IUPAC Name |
5-tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5/c1-21(2,3)18-13-19(26-11-9-25(4)10-12-26)27-20(24-18)16(14-23-27)15-7-5-6-8-17(15)22/h5-8,13-14H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMIVGCBQATHEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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